molecular formula C19H21N3O5S B10992893 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide

Cat. No.: B10992893
M. Wt: 403.5 g/mol
InChI Key: PVVKFUNSOWBOQO-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3-methoxyphenyl group and a unique 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety. Its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)benzamide.

  • Introduction of the Carbamoyl Group: : The next step involves the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl group. This can be done by reacting the benzamide intermediate with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base like pyridine.

  • Final Coupling: : The final step is the coupling of the carbamoyl intermediate with the benzamide core. This is typically carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Concentrated nitric and sulfuric acids

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols and amines

    Substitution: Nitro derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential biological activity makes it a candidate for screening in various bioassays to identify new therapeutic targets.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological pathways and its potential as a lead compound for drug development. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure could impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide likely involves its interaction with specific molecular targets in cells. The compound’s structure suggests it could bind to proteins or enzymes, modulating their activity. This interaction could affect various signaling pathways, leading to changes in cellular function. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors on the cell surface, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide lies in its specific substitution pattern and the presence of the 1,1-dioxidotetrahydrothiophen-3-yl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its potential for selective biological activity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C19H21N3O5S/c1-27-17-4-2-3-15(11-17)20-18(23)13-5-7-14(8-6-13)21-19(24)22-16-9-10-28(25,26)12-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

PVVKFUNSOWBOQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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